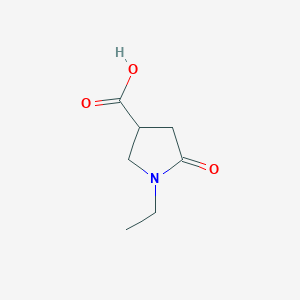

1-Ethyl-5-oxopyrrolidine-3-carboxylic acid

Descripción general

Descripción

1-Ethyl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, with an ethyl group at the 1-position, a keto group at the 5-position, and a carboxylic acid group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of ethyl 2-oxopyrrolidine-3-carboxylate with an appropriate reagent can yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

Substitution: The ethyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities, making it a subject of interest in pharmacology and medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 1-Ethyl-5-oxopyrrolidine-3-carboxylic acid against several pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected derivatives:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 µg/mL |

| Compound B | Klebsiella pneumoniae | 16 µg/mL |

| Compound C | Candida auris | 4 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. In particular, studies utilizing the A549 human lung adenocarcinoma model demonstrated that derivatives exhibited varying degrees of cytotoxicity compared to standard chemotherapeutic agents like cisplatin. The following table illustrates the cytotoxic effects observed:

| Compound | Cell Line | % Viability at 100 µM |

|---|---|---|

| Compound D | A549 | 78% |

| Compound E | HSAEC1-KT | 86% |

These results indicate that while some derivatives show promise, further optimization is required to enhance their efficacy against cancer cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Notably, it can be converted into various derivatives that may enhance its biological activity or target specificity.

Preparation Methods

The synthesis generally involves the reaction of ethyl pyrrolidine derivatives with carboxylic acid intermediates under controlled conditions to yield the desired product. This process can be optimized for scale-up in industrial applications.

Case Study 1: Antimicrobial Screening

A study screened a library of derivatives for antimicrobial activity against WHO-priority pathogens. The results indicated that certain modifications to the pyrrolidine structure significantly improved activity against multidrug-resistant strains, highlighting the importance of structural optimization in drug design .

Case Study 2: Anticancer Efficacy

In another investigation, a series of novel derivatives were tested for anticancer properties using both A549 cells and non-cancerous controls. The results showed that specific substitutions on the pyrrolidine ring led to enhanced cytotoxicity, suggesting that targeted modifications could yield effective cancer therapeutics .

Mecanismo De Acción

The mechanism by which 1-ethyl-5-oxopyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparación Con Compuestos Similares

1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid: This compound has a methyl group instead of an ethyl group at the 1-position.

Ethyl 5-oxopyrrolidine-3-carboxylate: This compound is an ester derivative of 1-ethyl-5-oxopyrrolidine-3-carboxylic acid.

Uniqueness: this compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

1-Ethyl-5-oxopyrrolidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

This compound (C7H11NO3) features a pyrrolidine ring with a carboxylic acid functional group. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

The compound exhibits several mechanisms of action:

- GABA Receptor Antagonism : It acts as an antagonist for gamma-aminobutyric acid (GABA) receptors, influencing neurotransmission and potentially affecting anxiety and seizure disorders.

- Histamine-N-Methyltransferase Inhibition : By inhibiting this enzyme, it may modulate histamine levels, impacting allergic responses and inflammation.

- Benzodiazepine Receptor Interaction : The compound can bind to benzodiazepine receptors, which are involved in the modulation of anxiety and sleep.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, research involving A549 human lung adenocarcinoma cells showed that certain derivatives reduced cell viability significantly compared to untreated controls. The structure-dependent activity suggests that modifications to the compound can enhance its efficacy against cancer cells.

| Compound | Cell Viability (%) | Significance (p-value) |

|---|---|---|

| Base Compound | 63.4 | <0.05 |

| 3,5-Dichloro Derivative | 21.2 | <0.0001 |

| Cisplatin Control | 19.7 | - |

The above data indicates that specific substitutions on the phenyl ring can enhance anticancer activity, making these derivatives promising candidates for further development .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity against multidrug-resistant strains of bacteria. Studies indicated that certain derivatives were effective against Staphylococcus aureus and other clinically significant pathogens.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | >128 | No activity |

| Klebsiella pneumoniae | <64 | Moderate activity |

These findings highlight the need for further exploration into its antimicrobial potential and the development of new therapeutic agents targeting resistant strains .

Cellular Effects

The compound has been observed to stimulate cell division in isolated monkey kidney cells, indicating its influence on cellular processes beyond cancer and microbial inhibition. This effect suggests potential applications in regenerative medicine or tissue engineering.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound derivatives:

- A549 Cell Line Study : A study evaluated various derivatives' cytotoxic effects on A549 cells compared to standard chemotherapeutics like cisplatin. The findings revealed that some derivatives significantly reduced cell viability while maintaining lower toxicity towards non-cancerous cells .

- Antimicrobial Screening : Another study screened multiple derivatives against WHO-priority pathogens, demonstrating varying degrees of efficacy. Notably, compounds with specific structural features showed enhanced activity against resistant strains .

Propiedades

IUPAC Name |

1-ethyl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-8-4-5(7(10)11)3-6(8)9/h5H,2-4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPUQHZYYWBHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405855 | |

| Record name | 1-ethyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52743-73-4 | |

| Record name | 1-ethyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.